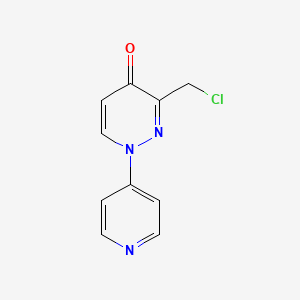
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring The presence of a chloromethyl group at the third position of the pyridazinone ring makes this compound particularly interesting for various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone precursor. One common method involves the reaction of 1-pyridin-4-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction Reactions: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino, thio, and alkoxy derivatives of the original compound.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Dihydropyridazinone derivatives.
科学的研究の応用
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyridazinone ring.
1-(Chloromethyl)-4-pyridazinone: Similar but with different substitution patterns on the pyridazinone ring.
4-Chloromethyl-1,2,3-triazole: Contains a triazole ring instead of a pyridazinone ring.
Uniqueness
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to the combination of its pyridazinone and pyridine rings, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
3-(chloromethyl)-1-pyridin-4-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-9-10(15)3-6-14(13-9)8-1-4-12-5-2-8/h1-6H,7H2 |
InChIキー |
LGVIRGJHPCHCDX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1N2C=CC(=O)C(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
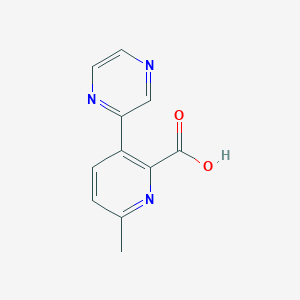
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
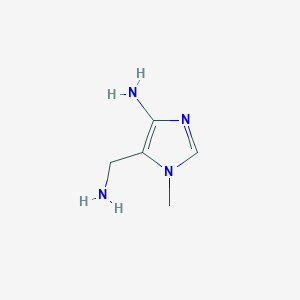
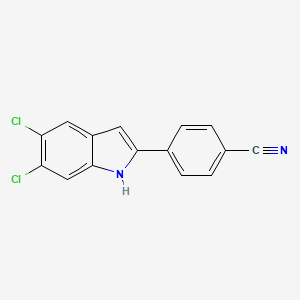
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
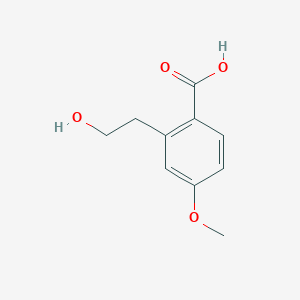


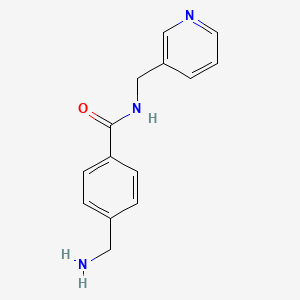
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)
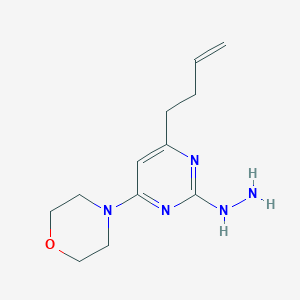

![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
